Benzenesulfonamide, 2-nitro-N-octyl-

Description

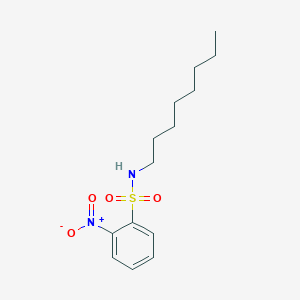

Benzenesulfonamide derivatives are a critical class of compounds in medicinal chemistry, particularly as inhibitors of carbonic anhydrase (CA) enzymes. The compound 2-nitro-N-octyl-benzenesulfonamide features a benzenesulfonamide core substituted with a nitro group at the para-position (relative to the sulfonamide group) and an octyl chain attached to the sulfonamide nitrogen. The nitro group serves as an electron-withdrawing substituent, influencing electronic distribution and acidity of the sulfonamide proton, a key factor in CA binding .

Properties

CAS No. |

89840-68-6 |

|---|---|

Molecular Formula |

C14H22N2O4S |

Molecular Weight |

314.40 g/mol |

IUPAC Name |

2-nitro-N-octylbenzenesulfonamide |

InChI |

InChI=1S/C14H22N2O4S/c1-2-3-4-5-6-9-12-15-21(19,20)14-11-8-7-10-13(14)16(17)18/h7-8,10-11,15H,2-6,9,12H2,1H3 |

InChI Key |

QQWREYOMJVEYIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Octylamine with 2-Nitrobenzenesulfonyl Chloride

The most straightforward route involves reacting 2-nitrobenzenesulfonyl chloride (NsCl) with octylamine under basic conditions. This method capitalizes on the nucleophilic displacement of the chloride by the primary amine:

$$

\text{2-Nitrobenzenesulfonyl chloride} + \text{Octylamine} \xrightarrow{\text{Base}} \text{2-Nitro-N-octyl-benzenesulfonamide} + \text{HCl}

$$

Procedure :

A solution of octylamine (1.0 equiv) in dichloromethane is cooled to 0°C, followed by the addition of triethylamine (1.2 equiv) and NsCl (1.05 equiv). The mixture is stirred at room temperature for 4–6 hours, after which aqueous workup and column chromatography yield the product.

Key Data :

- Yield : 70–85% (dependent on purity of NsCl)

- Reaction Time : 4–6 hours

- Solvent : Dichloromethane or chlorobenzene

Advantages :

Limitations :

- Requires stoichiometric base (e.g., Et$$_3$$N) for HCl scavenging.

- NsCl availability and stability can affect reproducibility.

Alkylation of 2-Nitrobenzenesulfonamide with Octyl Halides

N-Octylation of pre-formed 2-nitrobenzenesulfonamide via alkyl halides offers an alternative pathway, particularly useful when direct sulfonylation is impractical.

Procedure :

2-Nitrobenzenesulfonamide (1.0 equiv) is deprotonated with NaH in tetrahydrofuran (THF), followed by the addition of 1-bromooctane (1.2 equiv). The reaction is refluxed for 12–18 hours, with monitoring via TLC.

$$

\text{2-Nitrobenzenesulfonamide} + \text{1-Bromooctane} \xrightarrow{\text{NaH, THF}} \text{2-Nitro-N-octyl-benzenesulfonamide} + \text{NaBr}

$$

Key Data :

- Yield : 50–65% (lower due to competing elimination)

- Reaction Time : 12–18 hours

- Solvent : THF or DMF

Advantages :

- Avoids handling sulfonyl chlorides.

- Utilizes commercially available alkyl halides.

Limitations :

- Moderate yields due to steric hindrance at nitrogen.

- Requires anhydrous conditions for NaH activation.

Mitsunobu Reaction for N-Octylation

The Mitsunobu reaction enables efficient N-alkylation using 1-octanol, circumventing the need for alkyl halides. This method is ideal for substrates sensitive to strong bases.

Procedure :

A mixture of 2-nitrobenzenesulfonamide (1.0 equiv), 1-octanol (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF is stirred at room temperature for 24 hours.

$$

\text{2-Nitrobenzenesulfonamide} + \text{1-Octanol} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{2-Nitro-N-octyl-benzenesulfonamide} + \text{H}2\text{O}

$$

Key Data :

Advantages :

- High regioselectivity and yield.

- Mild conditions suitable for complex substrates.

Limitations :

- Requires stoichiometric PPh$$_3$$ and DEAD, increasing cost.

- Byproduct (triphenylphosphine oxide) complicates purification.

Catalytic Hydrogenation and Subsequent Functionalization

Patent literature describes indirect routes involving catalytic hydrogenation of nitro intermediates post-sulfonylation, though this is less common for 2-nitro derivatives.

Procedure :

- Sulfonation : Benzene is sulfonated to benzenesulfonic acid, followed by nitration to introduce the nitro group.

- Chlorination : Conversion to 2-nitrobenzenesulfonyl chloride using PCl$$5$$ or SOCl$$2$$.

- Amination : Reaction with octylamine under basic conditions.

Key Data :

- Overall Yield : 40–50% (multi-step penalty)

- Critical Step : Nitration regioselectivity (ortho vs. para).

Advantages :

- Scalable for industrial production.

- Flexible to modifications in alkyl chain length.

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Complexity | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 70–85% | Low | Low | High |

| Alkylation with Halides | 50–65% | Moderate | Moderate | Moderate |

| Mitsunobu Reaction | 85–92% | High | High | Low |

| Catalytic Hydrogenation | 40–50% | High | Very High | High |

Key Insights :

- The Mitsunobu reaction offers the highest yield but is cost-prohibitive for large-scale synthesis.

- Direct sulfonylation balances efficiency and scalability, making it the preferred laboratory-scale method.

- Industrial applications may favor catalytic routes despite lower yields due to infrastructure for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-nitro-N-octyl- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 2-amino-N-octylbenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 2-nitro-N-octyl- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-nitro-N-octyl- involves the inhibition of enzymes such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis: Nitrogen and Benzene Modifications

The biological activity and physicochemical properties of benzenesulfonamides are highly dependent on substituents. Below is a comparative analysis of 2-nitro-N-octyl-benzenesulfonamide with similar derivatives (Table 1):

Table 1: Structural and Inferred Property Comparison

*Estimated based on analogous structures.

Key Observations:

Electronic Effects: The 2-nitro group stabilizes the sulfonamide’s deprotonated form, enhancing CA binding via coordination to the zinc ion in the active site . In contrast, 2-amino derivatives (e.g., ) may exhibit weaker binding due to electron donation, reducing sulfonamide acidity.

Steric Considerations : Bulky substituents like phenethyl () or dual substituents (butyl + phenyl in ) may hinder binding in shallow CA active sites, whereas the linear octyl chain could allow deeper cavity penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-nitro-N-octyl-benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-nitrobenzenesulfonyl chloride with N-octylamine. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine), solvent selection (e.g., dichloromethane for solubility), and temperature (0–25°C to minimize side reactions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Parallel monitoring with TLC and NMR spectroscopy is critical .

Q. How can researchers characterize the structural and electronic properties of 2-nitro-N-octyl-benzenesulfonamide?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm substitution patterns and nitro-group orientation.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., SHELX programs for refinement) .

- FT-IR spectroscopy : Identify sulfonamide (S=O, N-H) and nitro (N-O) vibrational modes.

- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .

Q. What strategies improve the solubility and stability of 2-nitro-N-octyl-benzenesulfonamide in aqueous and organic media?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures for biological assays.

- Derivatization : Introduce polar groups (e.g., hydroxyls) on the octyl chain without altering the nitro-sulfonamide core.

- pH adjustment : Stabilize the sulfonamide moiety in buffered solutions (pH 7–8) to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 2-nitro-N-octyl-benzenesulfonamide derivatives?

- Methodological Answer :

- Analog synthesis : Modify the nitro group (e.g., reduction to amine) or octyl chain (e.g., branching, fluorination) .

- Biological assays : Test derivatives against target enzymes (e.g., carbonic anhydrases via fluorescence-based inhibition assays) or cancer cell lines (e.g., MTT assays for antiproliferative activity) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to active sites .

Q. How can conflicting crystallographic data on benzenesulfonamide binding modes be resolved?

- Methodological Answer :

- High-resolution X-ray diffraction : Collect data at <1.0 Å resolution to resolve electron density ambiguities.

- Molecular dynamics simulations : Analyze flexibility of the nitro and octyl groups in the binding pocket.

- Comparative analysis : Overlay structures with known benzenesulfonamide-CA complexes (e.g., PDB IDs 1CNX, 3KS3) to identify conserved interactions .

Q. What catalytic systems enhance the efficiency of synthesizing 2-nitro-N-octyl-benzenesulfonamide derivatives?

- Methodological Answer :

- Heterogeneous catalysts : Use magnetically retrievable CoFe@rGO nanohybrids for aziridine ring-opening reactions, achieving >90% yield and easy catalyst recovery .

- Click chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition to generate triazole-linked hybrids .

- Flow chemistry : Optimize continuous-flow reactors for scalable production with real-time monitoring .

Q. How does the nitro group influence the electronic and steric properties of N-octyl-benzenesulfonamide in enzyme inhibition?

- Methodological Answer :

- Electron-withdrawing effect : The nitro group enhances sulfonamide acidity, strengthening hydrogen bonds with active-site zinc in carbonic anhydrases.

- Steric hindrance : Molecular docking reveals that the octyl chain occupies hydrophobic pockets, while the nitro group directs orientation via π-stacking with aromatic residues .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models for 2-nitro-N-octyl-benzenesulfonamide?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability, tissue distribution, and metabolite formation (LC-MS/MS).

- Species-specific assays : Compare human vs. murine carbonic anhydrase isoforms to explain efficacy gaps.

- Dose-response refinement : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intravenous administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.